molecular formula C8H16N2O2S B2696025 2-acetamido-N-ethyl-3-methylsulfanylpropanamide CAS No. 1822434-44-5

2-acetamido-N-ethyl-3-methylsulfanylpropanamide

Cat. No. B2696025
CAS RN: 1822434-44-5
M. Wt: 204.29
InChI Key: MGYFMGITJVIKQQ-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, common names, and structural formula . It may also include its appearance, odor, and other physical characteristics.


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound . It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes . It may include the reactants, products, reaction conditions, and the mechanism of the reaction.


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Analgesic and Antidyslipidemic Potential

A study focused on the synthesis and crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential analgesic and antidyslipidemic applications. This compound was characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction, highlighting its potential in treating conditions like diabetes, inflammation, hypolipemia, and atherosclerosis (Navarrete-Vázquez et al., 2011).

Glutaminase Inhibition for Cancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has shown promise in inhibiting kidney-type glutaminase (GLS), a potential target for cancer therapy. These studies reveal that some analogs retain the potency of BPTES and offer improved drug-like properties, including aqueous solubility. One analog demonstrated similar potency to BPTES, attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting potential for therapeutic applications (Shukla et al., 2012).

Antimicrobial Applications

A study aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. This research led to the creation of derivatives with promising antibacterial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial treatments (Darwish et al., 2014).

Corrosion Inhibition

An experimental study evaluated the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline and related compounds as corrosion inhibitors in acid media. This research provides insights into the mechanisms of corrosion inhibition and the efficiency of different compounds in protecting metals against corrosion, an area of significant industrial importance (Cruz et al., 2004).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound .

properties

IUPAC Name

2-acetamido-N-ethyl-3-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-4-9-8(12)7(5-13-3)10-6(2)11/h7H,4-5H2,1-3H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYFMGITJVIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CSC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1822434-44-5
Record name 2-acetamido-N-ethyl-3-(methylsulfanyl)propanamide
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